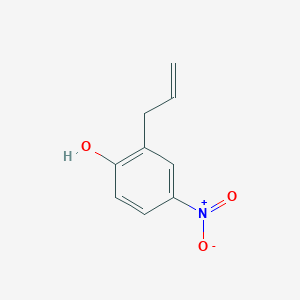

2-烯丙基-4-硝基苯酚

描述

2-Allyl-4-nitrophenol is a chemical compound that is part of a broader class of nitrophenols. These compounds are characterized by a nitro group (-NO2) attached to a phenolic ring. The presence of the allyl group (a three-carbon chain with a double bond) adds to the reactivity and potential applications of the compound. Although the provided papers do not directly discuss 2-Allyl-4-nitrophenol, they offer insights into related compounds and their properties, which can be extrapolated to understand the behavior and characteristics of 2-Allyl-4-nitrophenol.

Synthesis Analysis

The synthesis of related compounds, such as 4-substituted 2-allylphenols, involves the manipulation of the allyl group and the introduction of various substituents on the phenolic ring . For instance, the synthesis of 4-allyl-2-methoxy-6-aminophenol from natural eugenol involves nitration followed by reduction, indicating a potential pathway for synthesizing nitrophenol derivatives . Additionally, the preparation of 2,3-dihydrofurans from allylic nitro compounds through a palladium-catalyzed reaction suggests that allylic nitro compounds are versatile intermediates for further chemical transformations .

Molecular Structure Analysis

The molecular structure of nitrophenol derivatives can be complex, with intramolecular hydrogen bonding playing a significant role in their conformation and reactivity. For example, 4-substituted 2-allylphenols exhibit intramolecular OH-π hydrogen bonding, which affects their energy and structure . The crystal structure of 2-(N,N-dimethylaminomethyl)-4-nitrophenol reveals the existence of zwitterionic forms and highlights the importance of hydrogen bonding in the solid state .

Chemical Reactions Analysis

Chemical reactions involving nitrophenol derivatives can be diverse. The photochemical properties of 2-azido-4-nitrophenol, for example, have been studied, showing the formation of nitrene intermediates upon irradiation with visible light . This suggests that nitrophenol derivatives can undergo photochemical reactions, potentially leading to the formation of covalent bonds with proteins or other molecules. The [2,3]-sigmatropic rearrangement of allylic nitro compounds also demonstrates the reactivity of these compounds under certain conditions, leading to the formation of rearranged alcohols and carbonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrophenol derivatives are influenced by their molecular structure. The presence of substituents can affect properties such as solubility, boiling point, and reactivity. For instance, the intramolecular hydrogen bonding in 4-substituted 2-allylphenols can influence their spectroscopic properties and reactivity towards other molecules . The effects of oxygen and solvents like 2-propanol on the photonitration of phenol indicate that environmental factors can significantly impact the chemical behavior of nitrophenols .

科学研究应用

从天然丁香酚合成衍生物:对丁香酚衍生物(如 4-烯丙基-2-甲氧基-6-硝基苯酚)的合成研究表明,丁香酚可以转化为其衍生物,可作为进一步应用的参考 (Sudarma、Ulfa 和 Sarkono,2010).

厌氧系统中的毒性和可降解性:一项关于硝基苯酚(包括 4-硝基苯酚)在厌氧系统中的毒性效应和可降解性的研究表明了它们作为工业有机化合物的重要性。该研究还探讨了它们在厌氧条件下的转化 (Uberoi 和 Bhattacharya,1997).

对利用醋酸盐的产甲烷系统的效应:另一项研究重点关注硝基苯酚对产甲烷系统中醋酸盐富集的毒性效应,突出了它们在制造各种产品中的广泛应用,以及需要了解它们对厌氧系统的影响 (Podeh、Bhattacharya 和 Qu,1995).

用于还原的纳米催化组件:使用纳米催化系统催化还原硝基苯酚的研究强调了硝基苯酚作为致癌污染物的重要性,并讨论了先进的去除方法 (Din 等人,2020).

丁香酚类似物的抗真菌活性:一项研究丁香酚及其合成类似物(包括 4-烯丙基-2-甲氧基-5-硝基苯酚的衍生物)的抗真菌特性的研究,提供了对其潜在抗真菌应用的见解 (Carrasco 等人,2012).

还原硝基苯酚化合物的磁性纳米催化剂:一项关于 Fe@Au 双金属纳米颗粒的研究涉及氧化石墨烯作为还原硝基苯酚化合物(包括 2-硝基苯酚)的催化剂,提供了对这些纳米材料潜在工业应用的见解 (Gupta 等人,2014).

硝基苯酚分子和团簇的光化学:本研究探讨了硝基苯酚分子和团簇的结构和光动力学,阐述了如何通过特定的分子间和分子内相互作用来控制分子光动力学 (Grygoryeva 等人,2016).

安全和危害

未来方向

属性

IUPAC Name |

4-nitro-2-prop-2-enylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h2,4-6,11H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTLDTPXQBNNIPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C=CC(=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40293131 | |

| Record name | 2-allyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-4-nitrophenol | |

CAS RN |

19182-96-8 | |

| Record name | NSC87350 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87350 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-allyl-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40293131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

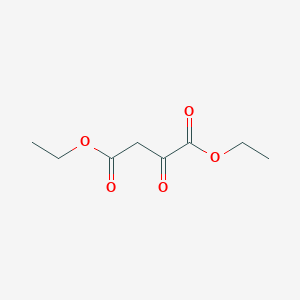

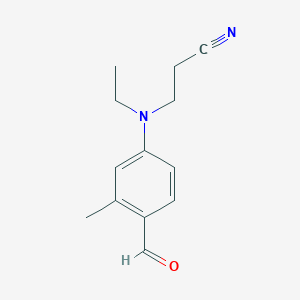

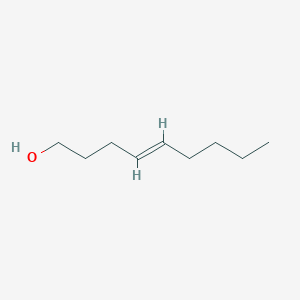

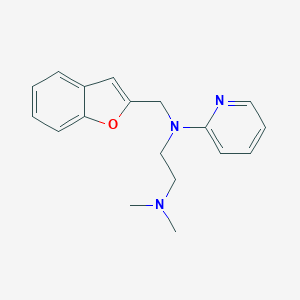

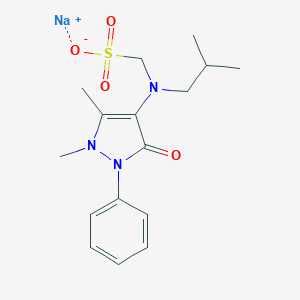

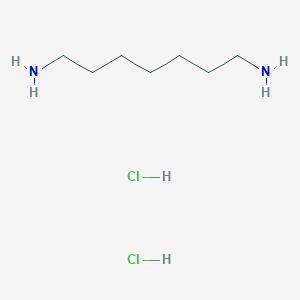

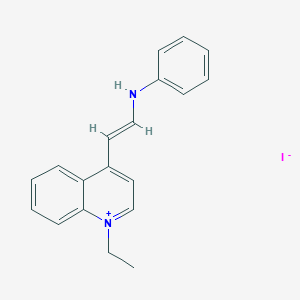

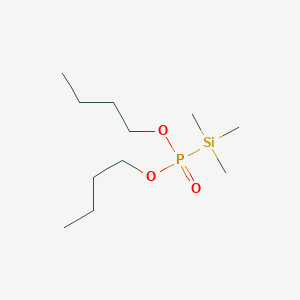

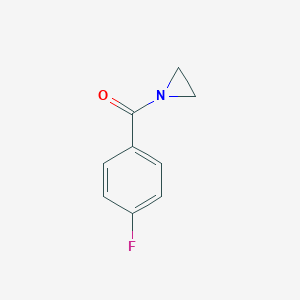

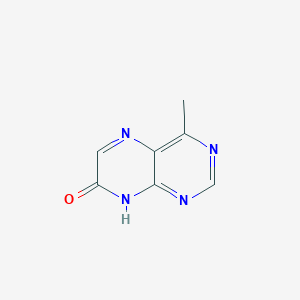

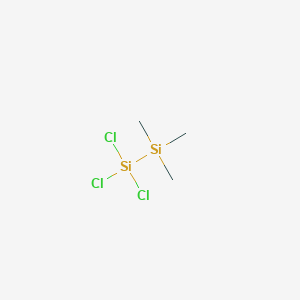

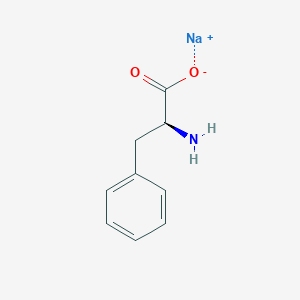

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。